2-(2-Morpholinoethoxy)aniline hydrochloride

説明

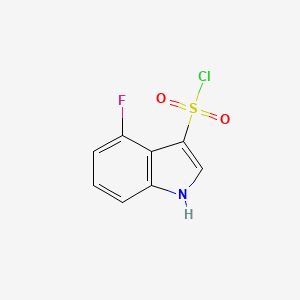

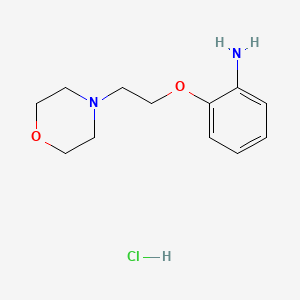

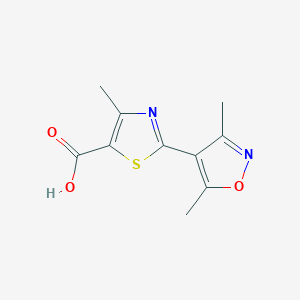

2-(2-Morpholinoethoxy)aniline hydrochloride is a research compound with the CAS Number: 64039-56-1 . It has a molecular formula of C12H19ClN2O2 and a molecular weight of 258.75 . The compound is usually 98% pure .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to an ethoxy group, which is further connected to an aniline group . The InChI code for the compound is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H .The InChI code for the compound is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H .

科学的研究の応用

Genotoxic Activities and Carcinogenicity

Aniline derivatives, including "2-(2-Morpholinoethoxy)aniline hydrochloride," have been studied for their genotoxic potential and relationship to carcinogenic activities. Aniline hydrochloride, in particular, has been observed to induce spleen tumors in rats, potentially due to oxidative stress caused by chronic high-dose damage to the blood. However, the genotoxic effects do not seem to directly correlate with primary genetic activity, suggesting other mechanisms might be involved in the observed carcinogenic effects (Bomhard & Herbold, 2005).

Antioxidant Activity

Research on antioxidant activities has focused on the mechanism, applicability, and comparative analysis of various assays. Aniline derivatives could potentially play a role in antioxidant studies, given their chemical structure which might interact with free radicals. Detailed analysis of antioxidant capacity assays, including those based on electron transfer and hydrogen atom transfer reactions, provides insights into evaluating the antioxidant potential of compounds, including aniline derivatives (Munteanu & Apetrei, 2021).

Photocatalytic Degradation

The photocatalytic degradation of pollutants in water, including aromatic and alicyclic compounds, has been studied, with morpholine derivatives being subjects of such research. These studies aim to understand the degradation pathways and the role of catalysts like TiO2 in mineralizing pollutants, potentially offering insights into environmental applications of morpholine derivatives (Pichat, 1997).

Polymerization Processes

Rare earth metal-mediated precision polymerization of vinyl monomers, including those containing nitrogen such as morpholino derivatives, highlights the potential of these compounds in creating novel materials. This polymerization process, and the properties of resulting polymers, underscore the significance of morpholino derivatives in material science and engineering applications (Soller, Salzinger, & Rieger, 2016).

Chemical Fixation of CO2

Aniline derivatives have also been explored for their role in chemical fixation of CO2, offering a pathway to synthesize functionalized azole compounds. This application demonstrates the environmental potential of utilizing aniline derivatives in capturing CO2 and converting it into valuable chemicals (Vessally et al., 2017).

Safety and Hazards

The safety data sheet for 2-(2-Morpholinoethoxy)aniline hydrochloride indicates that it should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

特性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUFBPWVRXIMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)

![4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3375272.png)

![2-[(2-Methylbutan-2-yl)oxy]acetic acid](/img/structure/B3375288.png)